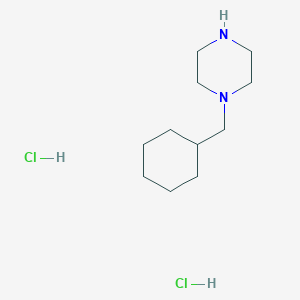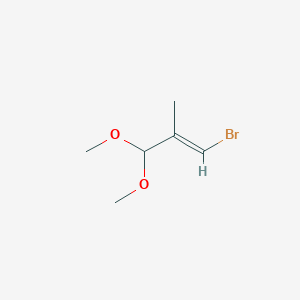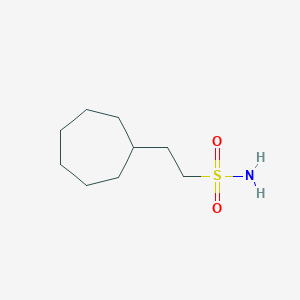![molecular formula C15H15ClN2O2 B12316344 4-acetyl-N-[(3-chlorophenyl)methyl]-1-methyl-1H-pyrrole-2-carboxamide](/img/structure/B12316344.png)
4-acetyl-N-[(3-chlorophenyl)methyl]-1-methyl-1H-pyrrole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-acetyl-N-[(3-chlorophenyl)methyl]-1-methyl-1H-pyrrole-2-carboxamide is a synthetic organic compound that belongs to the class of pyrrole derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetyl-N-[(3-chlorophenyl)methyl]-1-methyl-1H-pyrrole-2-carboxamide typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized using the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.
Acetylation: The acetyl group is introduced through an acetylation reaction using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
N-alkylation: The N-alkylation of the pyrrole ring is achieved by reacting it with 3-chlorobenzyl chloride in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole-2,3-diones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products
Oxidation: Pyrrole-2,3-diones.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
4-acetyl-N-[(3-chlorophenyl)methyl]-1-methyl-1H-pyrrole-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Investigated for its potential use in the development of organic electronic materials and conductive polymers.
Mecanismo De Acción
The mechanism of action of 4-acetyl-N-[(3-chlorophenyl)methyl]-1-methyl-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors involved in inflammatory pathways, microbial cell walls, or cancer cell proliferation.
Pathways Involved: The compound can modulate signaling pathways such as the NF-κB pathway in inflammation or the apoptosis pathway in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
- 4-acetyl-N-[(3-bromophenyl)methyl]-1-methyl-1H-pyrrole-2-carboxamide
- 4-acetyl-N-[(3-fluorophenyl)methyl]-1-methyl-1H-pyrrole-2-carboxamide
- 4-acetyl-N-[(3-methylphenyl)methyl]-1-methyl-1H-pyrrole-2-carboxamide
Uniqueness
The uniqueness of 4-acetyl-N-[(3-chlorophenyl)methyl]-1-methyl-1H-pyrrole-2-carboxamide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 3-chlorophenyl group can enhance its binding affinity to certain biological targets compared to other similar compounds.
Propiedades
Fórmula molecular |
C15H15ClN2O2 |
|---|---|
Peso molecular |
290.74 g/mol |
Nombre IUPAC |
4-acetyl-N-[(3-chlorophenyl)methyl]-1-methylpyrrole-2-carboxamide |
InChI |
InChI=1S/C15H15ClN2O2/c1-10(19)12-7-14(18(2)9-12)15(20)17-8-11-4-3-5-13(16)6-11/h3-7,9H,8H2,1-2H3,(H,17,20) |
Clave InChI |
PJJVWGMVBTYSGN-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CN(C(=C1)C(=O)NCC2=CC(=CC=C2)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-Cyclohexyl-1-{[(9H-fluoren-9-YL)methoxy]carbonyl}pyrrolidine-2-carboxylic acid](/img/structure/B12316280.png)
![6-Benzyl-2-pyridin-3-yl-5,6,7,8-tetrahydro-pyrido[4,3-d]pyrimidin-4-ol](/img/structure/B12316291.png)


![2-{[2-(Trifluoromethyl)phenyl]methyl}cyclopropan-1-amine hydrochloride](/img/structure/B12316303.png)

![2-{[5-(4-tert-butylphenyl)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B12316314.png)


![N-cyclohexylcyclohexanamine;2-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]-3-(prop-2-enoxycarbonylamino)propanoic acid](/img/structure/B12316342.png)
![N-[(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-N-(pyrrolidin-3-yl)acetamide](/img/structure/B12316347.png)
